N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
“N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The compound also contains functional groups such as amine and carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure isn’t provided in the available resources .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. They can be arylated at both C-5 and C-2 positions . They can also undergo reactions with α-bromo ketones and amines to form substituted oxazoles . The specific reactions that “this compound” can undergo aren’t mentioned in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound aren’t provided in the available resources .Scientific Research Applications
Inhibitors of Bcr-Abl
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, which share a similar structure to the compound , have been synthesized and evaluated for their potential use as inhibitors of Bcr-Abl. This research is significant for understanding the bioisosterism between the 1,2,3-triazole ring and the amide group, which is relevant to the study of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine (Arioli et al., 2011).
Synthesis of Azomethine Ylides
- Research on the generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds via 5-oxazolidinone intermediates could be relevant for understanding the chemical properties and potential applications of this compound (Tsuge et al., 1987).
Potential Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated as potential antidepressant and nootropic agents. This research might provide insights into the neurological applications of this compound (Thomas et al., 2016).
Antitumor and Antimicrobial Activities
- Enaminones have been used as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Such studies could inform the potential biomedical applications of this compound (Riyadh, 2011).
Antibacterial Activity
- Studies on nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against fastidious gram-negative organisms offer insights into the antibacterial properties of compounds similar to this compound (Genin et al., 2000).
Crystal Structure and DFT Studies
- The crystal structure and DFT studies of similar compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provide valuable information on the physical and chemical properties that could be relevant to this compound (Murugavel et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)17-5-9(6-17)15-11-2-3-13-7-14-11/h2-4,7,9H,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTWDLWULGQHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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